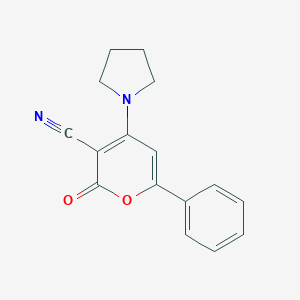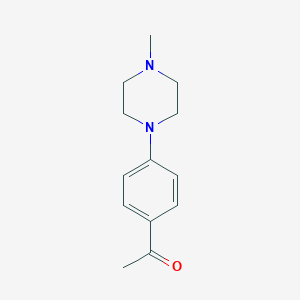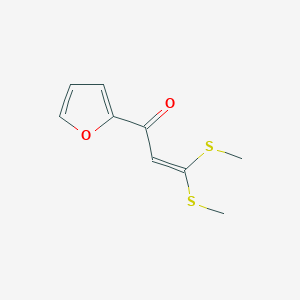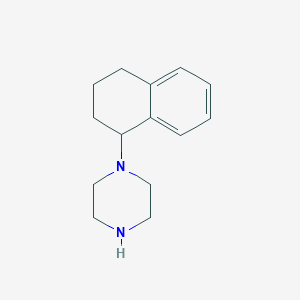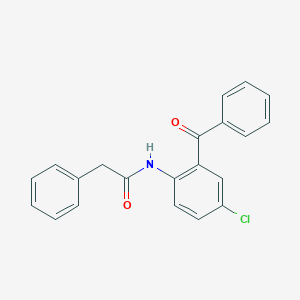
N-(2-benzoyl-4-chlorophenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-chlorophenyl)-2-phenylacetamide, commonly known as BCPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of N-arylacetamide derivatives and has been synthesized using various methods. BCPA has been found to have various biochemical and physiological effects, making it a valuable tool in both in vitro and in vivo studies.
Wirkmechanismus
The mechanism of action of BCPA involves the inhibition of the activity of enzymes, leading to a decrease in the production of various neurotransmitters and other signaling molecules. BCPA has been found to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the enzyme activity.
Biochemical and Physiological Effects:
BCPA has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. BCPA has also been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has been shown to reduce the levels of prostaglandins and leukotrienes, leading to a decrease in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
BCPA has various advantages for lab experiments, including its ability to inhibit the activity of enzymes, making it a valuable tool for the study of enzyme kinetics and mechanisms. BCPA has also been found to have low toxicity and high stability, making it suitable for long-term experiments. However, BCPA has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are various future directions for the use of BCPA in scientific research. One direction is the development of new drugs for the treatment of Alzheimer's disease, epilepsy, and pain, based on the structure and properties of BCPA. Another direction is the study of the mechanism of action of BCPA and its interaction with enzymes in more detail, using advanced techniques such as X-ray crystallography and molecular dynamics simulations. Additionally, BCPA can be used in the development of new diagnostic tools for the detection of enzyme activity in various diseases.
Synthesemethoden
BCPA can be synthesized using various methods, including the reaction of 2-phenylacetic acid with benzoyl chloride and 4-chloroaniline. Another method involves the reaction of 2-phenylacetic acid with thionyl chloride, followed by the reaction with benzoyl chloride and 4-chloroaniline. The yield of BCPA using these methods ranges from 60-80%.
Wissenschaftliche Forschungsanwendungen
BCPA has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. It has also been found to have anticonvulsant, analgesic, and anti-inflammatory properties. BCPA has been used in the development of new drugs for the treatment of Alzheimer's disease, epilepsy, and pain.
Eigenschaften
CAS-Nummer |
76303-78-1 |
|---|---|
Produktname |
N-(2-benzoyl-4-chlorophenyl)-2-phenylacetamide |
Molekularformel |
C21H16ClNO2 |
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
N-(2-benzoyl-4-chlorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C21H16ClNO2/c22-17-11-12-19(23-20(24)13-15-7-3-1-4-8-15)18(14-17)21(25)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,23,24) |
InChI-Schlüssel |
FHXJIBCBTAHGDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
76303-78-1 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




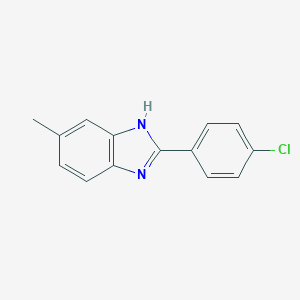
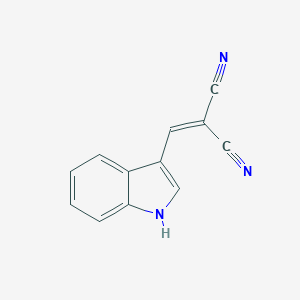
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)


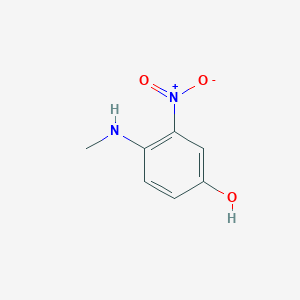
![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)
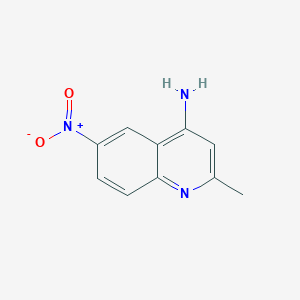
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)
